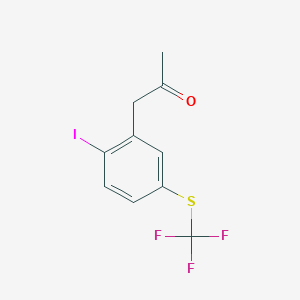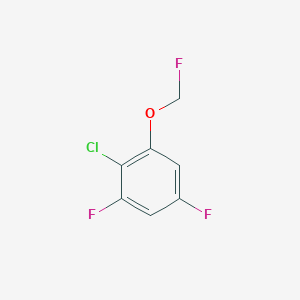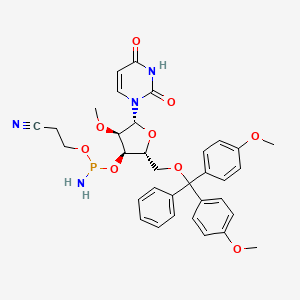
(2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-hydroxy-2-oxopyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound features a 2’-O-methyl group, a 5’-O-(4,4’-dimethoxytrityl) (DMT) protecting group, and a 3’-cyanoethyl (CE) phosphoramidite group. These modifications enhance the stability and hybridization properties of the resulting oligonucleotides, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite involves multiple steps. The key steps include the protection of the uridine nucleoside, methylation at the 2’-hydroxyl group, and the introduction of the DMT and CE phosphoramidite groups. The process typically starts with the protection of the 5’-hydroxyl group of uridine using the DMT group. This is followed by the methylation of the 2’-hydroxyl group to form 2’-O-methyluridine. Finally, the 3’-hydroxyl group is converted to a CE phosphoramidite .
Industrial Production Methods
Industrial production of 2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically produced as a white to off-white powder with a purity of ≥98.0% .
化学反应分析
Types of Reactions
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Deprotection: The CE group is removed under basic conditions to yield the final oligonucleotide product.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Trichloroacetic acid in dichloromethane.
Deprotection: Ammonium hydroxide or methylamine.
Major Products Formed
The major products formed from these reactions are the desired oligonucleotides with enhanced stability and hybridization properties due to the 2’-O-methyl modification .
科学研究应用
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of RNA structure and function, as well as the development of antisense oligonucleotides.
Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Production of high-affinity probes for diagnostic applications.
作用机制
The 2’-O-methyl modification enhances the stability of the oligonucleotides by increasing resistance to nuclease degradation. The DMT group protects the 5’-hydroxyl group during synthesis, ensuring selective reactions at other positions. The CE phosphoramidite group facilitates the formation of phosphite triester intermediates, which are subsequently oxidized to stable phosphate triesters. These modifications collectively improve the hybridization properties and stability of the oligonucleotides .
相似化合物的比较
Similar Compounds
- 2’-O-Methyl-5’-O-DMT-Cytidine-3’-CE-Phosphoramidite
- 2’-O-Methyl-5’-O-DMT-Adenosine-3’-CE-Phosphoramidite
- 2’-O-Methyl-5’-O-DMT-Guanosine-3’-CE-Phosphoramidite
Uniqueness
2’-O-Methyl-5’-O-DMT-Uridine-3’-CE-Phosphoramidite is unique due to its specific modifications that enhance stability and hybridization properties. The 2’-O-methyl group provides nuclease resistance, while the DMT and CE phosphoramidite groups facilitate efficient oligonucleotide synthesis .
属性
分子式 |
C34H37N4O9P |
|---|---|
分子量 |
676.7 g/mol |
IUPAC 名称 |
3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C34H37N4O9P/c1-41-26-14-10-24(11-15-26)34(23-8-5-4-6-9-23,25-12-16-27(42-2)17-13-25)44-22-28-30(47-48(36)45-21-7-19-35)31(43-3)32(46-28)38-20-18-29(39)37-33(38)40/h4-6,8-18,20,28,30-32H,7,21-22,36H2,1-3H3,(H,37,39,40)/t28-,30-,31-,32-,48?/m1/s1 |
InChI 键 |
KLELJVLYCVQKBP-NEGTWAENSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N |
规范 SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


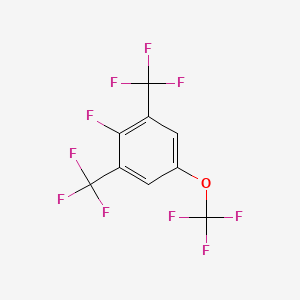
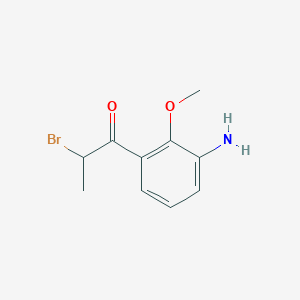
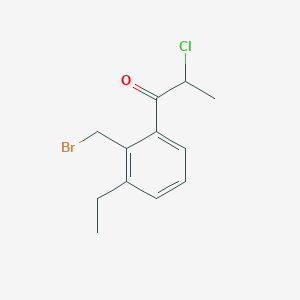

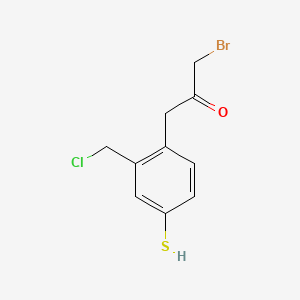
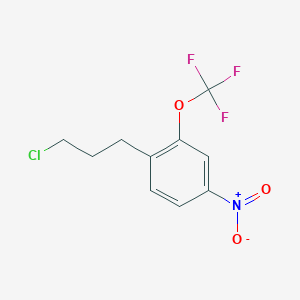
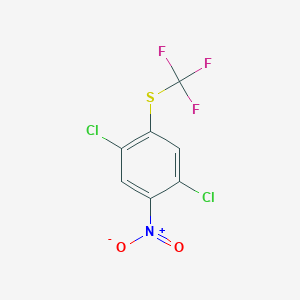
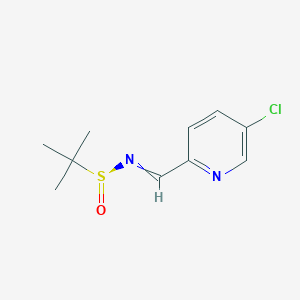
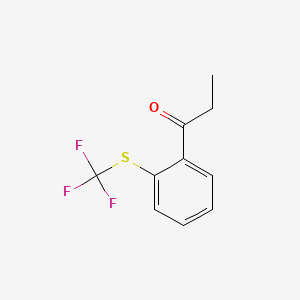
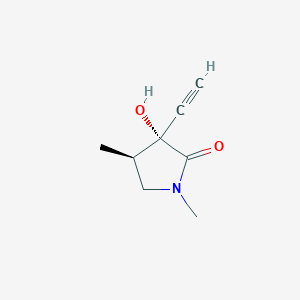

![2-chloro-5-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14048721.png)
